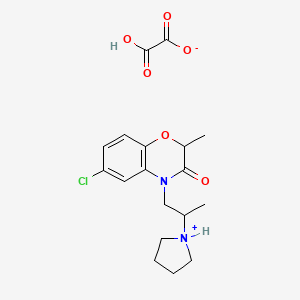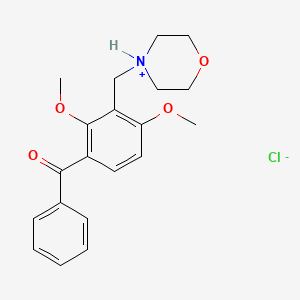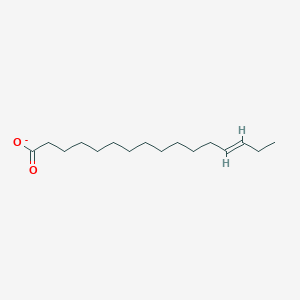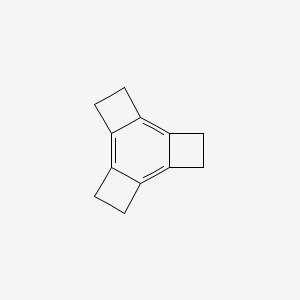
Cupric sulfate, basic copper sulfate dibasic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricopper tetrahydroxide sulfate, with the chemical formula Cu₃H₄O₈S, is a compound that features three copper atoms, four hydroxide groups, and one sulfate group. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Tricopper tetrahydroxide sulfate can be synthesized through various chemical reactions. One common method involves the reaction of copper sulfate with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows: [ 3 \text{CuSO}_4 + 4 \text{NaOH} \rightarrow \text{Cu}_3(\text{OH})_4(\text{SO}_4) + 4 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods
In industrial settings, the production of tricopper tetrahydroxide sulfate often involves large-scale chemical reactors where copper sulfate and sodium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Tricopper tetrahydroxide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to lower oxidation state copper compounds.
Substitution: Hydroxide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like ammonia or ethylenediamine can replace hydroxide groups in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various copper oxides, hydroxides, and complex copper compounds .
科学的研究の応用
Tricopper tetrahydroxide sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in redox reactions and as a precursor for synthesizing other copper-based compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pigments, ceramics, and as a component in certain types of batteries.
作用機序
The mechanism by which tricopper tetrahydroxide sulfate exerts its effects involves its ability to undergo redox reactions. The copper atoms in the compound can switch between different oxidation states, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate various chemical transformations .
類似化合物との比較
Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
Basic copper carbonate (Cu₂(OH)₂CO₃): Used as a pigment and in the production of copper salts.
Uniqueness
Tricopper tetrahydroxide sulfate is unique due to its specific combination of copper, hydroxide, and sulfate groups, which confer distinct chemical and physical properties. Its ability to participate in multiple types of chemical reactions and its applications in various fields make it a compound of significant interest .
特性
CAS番号 |
12013-15-9 |
|---|---|
分子式 |
Cu3H4O8S |
分子量 |
354.73 g/mol |
IUPAC名 |
tricopper;tetrahydroxide;sulfate |
InChI |
InChI=1S/3Cu.H2O4S.4H2O/c;;;1-5(2,3)4;;;;/h;;;(H2,1,2,3,4);4*1H2/q3*+2;;;;;/p-6 |
InChIキー |
PGZPBCJSKZAQMA-UHFFFAOYSA-H |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)

![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)

